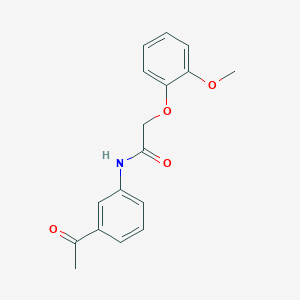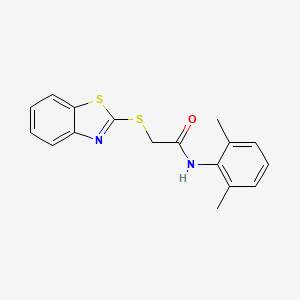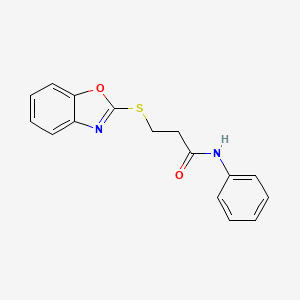![molecular formula C16H19NO5 B5601479 methyl 1-[4-(acetyloxy)benzoyl]-4-piperidinecarboxylate](/img/structure/B5601479.png)
methyl 1-[4-(acetyloxy)benzoyl]-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[4-(acetyloxy)benzoyl]-4-piperidinecarboxylate is a chemical compound with potential applications in various fields due to its unique chemical structure and properties. This detailed analysis covers its synthesis, molecular structure, chemical reactions, and properties, excluding its drug use, dosage, and side effects.
Synthesis Analysis
The synthesis of derivatives similar to this compound involves complex chemical reactions that often aim to enhance certain pharmacological activities. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized, showing significant anti-acetylcholinesterase activity, indicating the critical role of substituents in enhancing activity (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular and crystal structures of related compounds, such as 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)hydropyridine, have been determined by X-ray diffraction analysis. These structures exhibit significant conformational flexibility, allowing for an extensive network of intramolecular and intermolecular hydrogen bonds, which influence the packing of molecules in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The reactivity of related piperidine derivatives under various conditions can lead to the formation of novel compounds with potential biological activities. For example, the reaction of 4-hydroxy-6-methyl-2-pyridone with various reagents can yield 4H-pyrano[3,2-c]pyridines, demonstrating the versatility of piperidine derivatives in chemical synthesis (Mekheimer et al., 1997).
Applications De Recherche Scientifique
Acetylcholinesterase Inhibitors
- Piperidine derivatives, including those related to methyl 1-[4-(acetyloxy)benzoyl]-4-piperidinecarboxylate, have been studied for their anti-acetylcholinesterase (anti-AChE) activity. These compounds are of interest due to their potential applications in treating conditions like Alzheimer's disease, where AChE inhibitors can help increase acetylcholine levels, potentially improving cognitive functions. For example, certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown significant anti-AChE activity, suggesting their potential utility as therapeutic agents against dementia (Sugimoto et al., 1990).
Antioxidant and Antimicrobial Activities
- Novel piperidine derivatives, including those structurally related to this compound, have been synthesized and evaluated for their biological activities. Some of these compounds have demonstrated promising antioxidant and antimicrobial properties, indicating their potential in pharmaceutical and biomedical applications. For instance, novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters have been found to exhibit significant antioxidant and antimicrobial activities, highlighting the versatility of piperidine derivatives in developing new therapeutic agents (Harini et al., 2014).
Chemical Synthesis and Reactivity
- Research into the synthesis and reactivity of compounds related to this compound contributes to the broader understanding of chemical properties and potential applications of piperidine derivatives. For example, studies on the synthesis and structure-activity relationships of acetylcholinesterase inhibitors have provided insights into the design of more potent and selective therapeutic agents (Sugimoto et al., 1992).
Orientations Futures
Propriétés
IUPAC Name |
methyl 1-(4-acetyloxybenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-11(18)22-14-5-3-12(4-6-14)15(19)17-9-7-13(8-10-17)16(20)21-2/h3-6,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEHZAIVBBLORT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(1-phenylspiro[2.4]hept-1-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5601411.png)
![4-[5-(2-chlorophenyl)-2-furoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5601412.png)
![5-(4-tert-butylphenyl)-4-[(4-chloro-3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5601414.png)
![N-ethyl-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5601416.png)



![dimethyl 4-[5-(4-methylphenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B5601440.png)
![1-(5-{[(1S*,3R*)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]non-7-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5601442.png)
![2-[2-(ethylthio)propanoyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5601457.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}cyclohexanecarboxamide](/img/structure/B5601465.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5601473.png)
